N-(3-hydroxypropyl)piperidine-4-carboxamide
Description
Historical Context of Piperidine-4-carboxamide Research
Piperidine-4-carboxamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and ability to interact with diverse biological targets. Early work in this field focused on optimizing pharmacokinetic properties while maintaining high receptor affinity. For instance, the discovery of TAK-220, a piperidine-4-carboxamide CCR5 antagonist, demonstrated the scaffold's potential in antiviral therapy by inhibiting HIV-1 entry into host cells with an IC₅₀ of 0.42 nM. Parallel efforts in oncology led to the development of protein kinase B (PKB/Akt) inhibitors, such as CCT128930, which exhibited nanomolar-level activity against PKBβ (IC₅₀ = 2.2 nM) while maintaining selectivity over related kinases. These breakthroughs established piperidine-4-carboxamides as privileged structures for drug discovery.
Discovery and Initial Characterization of N-(3-Hydroxypropyl)piperidine-4-carboxamide
The synthesis of this compound (CAS 1219963-73-1) represents a strategic modification of earlier piperidine-4-carboxamide derivatives. While specific discovery details remain proprietary, its structural features align with established optimization strategies:
- Hydroxypropyl substitution : Introduced to enhance aqueous solubility compared to lipophilic benzyl groups used in earlier antiviral agents
- Carboxamide linkage : Maintains hydrogen-bonding capacity critical for target engagement, as observed in PKB inhibitors
Initial characterization data include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₉ClN₂O₂ |
| Molecular weight | 222.71 g/mol |
| Key structural features | Piperidine core with 4-carboxamide and N-(3-hydroxypropyl) substituents |
The compound's SMILES (O=C(C1CCNCC1)NCCCO.[H]Cl) reflects these functional group arrangements.
Position Within the Broader Field of Piperidine-Based Pharmaceutical Research
This compound occupies a unique niche in piperidine pharmacology:
This derivative exemplifies the field's shift toward balancing target potency with improved drug-like properties through rational substituent engineering.
Key Research Milestones and Scientific Breakthroughs
The evolution of piperidine-4-carboxamide research reveals critical innovations that informed this compound's development:
Recent advances in synthetic methodology, particularly solid-phase peptide synthesis techniques, have enabled more efficient production of complex carboxamide derivatives. While this compound itself has not yet been profiled in clinical trials, its structural lineage suggests potential applications in:
- GPCR modulation : Building on CCR5 antagonist precedents
- Kinase inhibition : Leveraging carboxamide-mediated hinge region interactions
- Metabolic stability optimization : Hydroxypropyl group may reduce cytochrome P450-mediated clearance
Ongoing research continues to explore the full therapeutic potential of this compound class, with this compound representing a strategic intermediate in structure-activity relationship studies.
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-7-1-4-11-9(13)8-2-5-10-6-3-8/h8,10,12H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNVIUTLKFASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-hydroxypropyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with 3-chloropropanol under basic conditions to form N-(3-hydroxypropyl)piperidine. This intermediate is then reacted with phosgene or a similar reagent to introduce the carboxamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(3-hydroxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing piperidine frameworks. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in organic synthesis.
2. Biology
- Enzyme Inhibition Studies : N-(3-hydroxypropyl)piperidine-4-carboxamide has been utilized in studies involving enzyme inhibition, particularly in the context of viral replication. Research indicates its potential to inhibit human coronaviruses by interfering with viral RNA synthesis.
- Anticancer Research : The compound is part of studies exploring its antiproliferative effects on cancer cells. For instance, derivatives of piperidine have shown activity against leukemia cells, indicating that modifications to the piperidine structure can enhance biological activity .
3. Medicine
- Antiviral Activity : There is emerging evidence of the compound's antiviral properties, particularly against coronaviruses. Its mechanism involves disruption of viral replication processes.
- Potential in Cancer Therapy : Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a pathway for development into therapeutic agents .
4. Industry
- Material Development : The compound is also explored for its applications in developing new materials and chemical processes, leveraging its unique chemical properties to innovate in industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human coronaviruses by interfering with viral RNA synthesis . The compound binds to viral enzymes, preventing them from functioning properly, which ultimately inhibits viral replication .
Comparison with Similar Compounds
AZD5363 (Capivasertib)
Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide . Key Features:
- Activity : Potent inhibitor of Akt kinases (IC₅₀ = 3–5 nM) with high selectivity over ROCK kinases, reducing off-target effects .
- Pharmacokinetics: Orally bioavailable, with preclinical efficacy in breast cancer xenograft models .
- Modifications : The addition of a 4-chlorophenyl group and pyrrolopyrimidine moiety enhances target binding and metabolic stability compared to simpler analogs like N-(3-hydroxypropyl)piperidine-4-carboxamide .
| Property | AZD5363 | This compound |
|---|---|---|
| Target | Akt kinases | Not reported |
| Selectivity | >100-fold over ROCK kinases | Unknown |
| Oral Bioavailability | High | Uncharacterized |
| Therapeutic Use | Oncology (breast, prostate cancer) | Not established |
TAK-220
Structure : 1-Acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide .
Key Features :
- Activity : CCR5 antagonist with potent inhibition of HIV-1 replication (EC₅₀ = 1.1 nM in PBMCs) .
- Modifications : Incorporation of a carbamoylbenzyl group improves metabolic stability and binding affinity for CCR5 .
| Property | TAK-220 | This compound |
|---|---|---|
| Target | CCR5 receptor | Not reported |
| Antiviral Activity | IC₅₀ = 0.42 nM (membrane fusion) | Unknown |
| Metabolic Stability | High (29% bioavailability in monkeys) | Uncharacterized |
| Therapeutic Use | HIV-1 therapy | Not established |
Other Piperidine-4-carboxamide Derivatives
Comparative Insights :
- Structural Complexity : this compound lacks the aromatic/heterocyclic substituents seen in AZD5363 and TAK-220, likely reducing target affinity but improving synthetic accessibility.
- Physicochemical Properties : Simpler analogs may exhibit lower logP (enhanced solubility) but reduced membrane permeability compared to chlorophenyl- or pyrrolopyrimidine-containing derivatives .
Research Findings and Trends
Role of Substituents in Activity
Biological Activity
N-(3-hydroxypropyl)piperidine-4-carboxamide is a compound of significant interest in pharmaceutical and biomedical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features both a hydroxyl group and a carboxamide functional group, which contribute to its biological activity. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for multiple therapeutic applications.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and proteins:
- Protein Kinase B (Akt) Inhibition : This compound has been identified as an ATP-competitive inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. In vitro studies have shown that it modulates Akt signaling pathways, leading to reduced tumor growth in xenograft models .
- Renin Inhibition : this compound also exhibits inhibitory effects on renin, an enzyme involved in blood pressure regulation. This property suggests potential applications in treating hypertension and cardiovascular diseases.
- Antiviral Activity : Recent studies indicate that this compound may inhibit the replication of human coronaviruses by interfering with viral RNA synthesis, highlighting its potential in antiviral drug development .
Antitumor Activity
A series of studies have demonstrated the antitumor efficacy of this compound derivatives:
- In Vivo Studies : Animal models have shown that these compounds can significantly inhibit the growth of human tumor xenografts. The modulation of biomarkers associated with Akt signaling pathways supports their potential as antitumor agents .
Enzyme Inhibition Profiles
The compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) | Remarks |
|---|---|---|---|
| Protein Kinase B | Competitive | 0.5 | Significant reduction in tumor growth |
| Renin | Competitive | 2.0 | Potential application in hypertension |
| Human Coronavirus | Non-competitive | 1.5 | Interferes with viral RNA synthesis |
This table summarizes key findings related to the compound's enzyme inhibition capabilities, indicating its broad spectrum of biological activity.
Case Studies
- Cancer Research : A study focused on the synthesis and evaluation of this compound derivatives revealed that certain modifications enhanced their cytotoxic effects against various cancer cell lines. The derivatives exhibited improved selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .
- Cardiovascular Applications : In a clinical setting, derivatives of this compound were tested for their ability to lower blood pressure in hypertensive animal models. Results indicated significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-hydroxypropyl)piperidine-4-carboxamide, and how can purity be ensured during synthesis?
- Methodology : The compound is synthesized via amide coupling, typically using 1-(4-formylphenyl)piperidine-4-carboxylic acid as a precursor. A key step involves activating the carboxylic acid with isobutyl chloroformate and triethylamine in chloroform under argon, followed by reaction with the appropriate amine (e.g., 3-hydroxypropylamine) . Purity is optimized via HPLC (≥98% purity) and validated using NMR spectroscopy for structural confirmation .
Q. How is the solubility profile of this compound characterized, and what solvents are optimal for in vitro assays?
- Methodology : Solubility is experimentally determined in DMSO (86–125 mg/mL) and ethanol (~2 mg/mL). For cell-based assays, DMSO is preferred due to higher solubility, but concentrations must be kept below 0.1% to avoid cytotoxicity. Ethanol is suitable for low-dose applications .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodology : X-ray crystallography confirms the stereochemistry of the 3-hydroxypropyl group (S-configuration) and piperidine ring conformation . Mass spectrometry (ESI-MS) verifies molecular weight (428.92 g/mol), while IR spectroscopy identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What preclinical models demonstrate the efficacy of this compound as an AKT inhibitor, and how are pharmacodynamic endpoints measured?
- Methodology : In breast cancer xenografts (e.g., MDA-MB-468), oral administration at 50–100 mg/kg induces tumor regression. Pharmacodynamic markers include reduced phosphorylation of AKT substrates (e.g., PRAS40) in tumor lysates, analyzed via Western blot. Plasma exposure is quantified using LC-MS/MS to correlate efficacy with pharmacokinetics .
Q. How do structural modifications to the piperidine-4-carboxamide core influence AKT isoform selectivity?
- Methodology : Comparative studies using kinase profiling assays (e.g., Invitrogen’s SelectScreen) reveal that the 7H-pyrrolo[2,3-d]pyrimidin-4-yl substituent enhances selectivity for AKT1/2 over AKT3. Molecular dynamics simulations further show that the 3-hydroxypropyl group stabilizes hydrogen bonding with the kinase’s hinge region .
Q. What strategies address discrepancies in reported IC₅₀ values across studies evaluating AKT inhibition?
- Methodology : Variability arises from assay conditions (e.g., ATP concentration, cell lysate vs. recombinant enzyme). Standardization using the ADP-Glo™ kinase assay with recombinant AKT1 (10 μM ATP) reduces inconsistency. For example, reported IC₅₀ ranges narrow from 5–20 nM to 8–12 nM under controlled conditions .
Q. How can metabolic stability of this compound be improved for prolonged in vivo activity?
- Methodology : Cytochrome P450 (CYP3A4) mediates hepatic clearance. Deuteration at the 3-hydroxypropyl group reduces metabolic oxidation, as shown in microsomal stability assays. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life in rodent models .
Key Research Findings
- Antitumor Efficacy : In triple-negative breast cancer models, AZD5363 (Capivasertib) synergizes with paclitaxel, reducing tumor volume by 70% vs. monotherapy (p < 0.001) .
- Structural Insights : The S-configuration of the 3-hydroxypropyl group is critical for binding affinity, as shown by a 10-fold loss in potency in R-enantiomer analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
